The synthesis of stearidonic acid can be achieved through various methods:
Stearidonic acid undergoes various chemical reactions typical of polyunsaturated fatty acids:
The mechanism by which stearidonic acid exerts its effects primarily involves its conversion into eicosapentaenoic acid through desaturation processes facilitated by specific enzymes such as Δ6-desaturase. This conversion bypasses the rate-limiting step often encountered when converting alpha-linolenic acid into eicosapentaenoic acid .
Once converted, eicosapentaenoic acid contributes to the synthesis of various bioactive compounds including prostaglandins and leukotrienes that are critical for mediating inflammatory responses and maintaining cardiovascular health.
Stearidonic acid exhibits several notable physical and chemical properties:
These properties are influenced by its unsaturation level, making it more fluid compared to saturated fatty acids.
Stearidonic acid has several applications in both research and industry:
Stearidonic acid (SDA), systematically named (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid, is an 18-carbon ω-3 polyunsaturated fatty acid (PUFA) with the molecular formula C₁₈H₂₈O₂
and a molar mass of 276.42 g/mol. Its structure features four cis-configured double bonds originating at carbons 6, 9, 12, and 15, leading to the shorthand designation 18:4n-3. This configuration distinguishes SDA as the first metabolic intermediate in the biosynthetic pathway leading to long-chain ω-3 PUFAs like eicosapentaenoic acid (EPA) [1] [10]. The cis double bonds create pronounced structural bends, significantly lowering SDA’s melting point and increasing membrane fluidity compared to saturated fatty acids. Density is reported as 0.9334 g/cm³ at 15°C, and the compound decomposes near 200°C [1].
SDA occurs naturally in select plant seed oils and marine sources, though typically at lower abundances than its precursor α-linolenic acid (ALA). The positioning of its double bonds makes SDA highly susceptible to oxidation—a property relevant to both its metabolic reactivity and industrial stabilization challenges [7].
Table 1: Natural Sources of Stearidonic Acid
Source | SDA Content (% Total Fatty Acids) | Taxonomic Classification |
---|---|---|
Echium oil | 15-22% | Echium plantagineum (Boraginaceae) |
Ahiflower oil | 15-20% | Buglossoides arvensis (Boraginaceae) |
Blackcurrant seed oil | 2-4% | Ribes nigrum (Grossulariaceae) |
Hemp seed oil | 0.5-2% | Cannabis sativa (Cannabaceae) |
Genetically modified soybean oil | 18-28% | Glycine max (Fabaceae) |
SDA biosynthesis in plants and mammals centers on the enzymatic desaturation of α-linolenic acid (ALA; 18:3n-3). This reaction is catalyzed by Δ6-desaturase (FADS2 in vertebrates), which inserts a double bond between carbons 6 and 7 of ALA [1] [8]. The equation for this conversion is:ALA (18:3n-3) + O₂ + NADH + H⁺ → SDA (18:4n-3) + H₂O + NAD⁺
In plants like Echium and Buglossoides, this occurs in plastids via membrane-bound desaturases utilizing ferredoxin as an electron donor. In mammals, the endoplasmic reticulum-localized FADS2 performs this step, which is rate-limiting for the entire ω-3 long-chain PUFA synthesis cascade [6] [8]. SDA’s metabolic significance stems from its role as a gateway intermediate: it bypasses the initial FADS2 bottleneck when dietary intake occurs, enabling more efficient production of downstream fatty acids like EPA (20:5n-3) [6].
Figure 1: Biosynthetic Pathway to EPA via SDA
ALA (18:3n-3) │ ╰──[FADS2: Δ6-desaturation]──▶ SDA (18:4n-3) │ ╰──[Elongase (ELOVL5)]──▶ 20:4n-3 │ ╰──[FADS1: Δ5-desaturation]──▶ EPA (20:5n-3)
Human studies confirm that SDA supplementation elevates plasma EPA levels more effectively than ALA. For example, a clinical trial using ahiflower oil (rich in SDA) increased plasma EPA by 200% (0.2% to 0.6% of total fatty acids), whereas ALA-rich oils like flaxseed induce minimal EPA changes [6]. Similarly, in vitro studies using HepG2 hepatocytes showed SDA treatment raised cellular EPA by 65% compared to ALA (5.1% vs. 3.0% of total fatty acids) [6].
Table 2: Efficiency of SDA vs. ALA in EPA Biosynthesis
Model System | Treatment | EPA Increase | Key Mechanism |
---|---|---|---|
Human plasma (clinical) | Ahiflower oil (SDA-rich) | 0.2% → 0.6% of total FAMES | Bypasses Δ6-desaturase bottleneck |
HepG2 hepatocytes | SDA | 65% higher vs. ALA | Direct entry into elongation/Δ5-desaturation |
Broiler chickens | Echium oil | Moderate EPA enrichment | Limited Δ5-desaturase activity |
The conversion of SDA to EPA is governed by a tightly regulated enzyme cascade, with fatty acid desaturases (FADS) acting as pivotal control points. In vertebrates, two genes dominate this process:
FADS2 is evolutionarily ancient, with functional orthologues identified in cartilaginous fish like the catshark (Scyliorhinus canicula), indicating its establishment predated jawed vertebrates. FADS1 emerged later but was secondarily lost in teleost fish, forcing reliance on FADS2 bifunctionality [5]. In mammals, FADS1 and FADS2 genes cluster on chromosome 11 (11q12-q13.1), sharing 62% amino acid identity and membrane-bound di-iron catalytic motifs [8].
Regulation of these enzymes occurs at multiple levels:
Notably, FADS1 can exhibit atypical activities, such as Δ7-desaturation of 20:1n-9 to 7,11-20:2 in engineered MCF-7 cells, though its physiological relevance remains unclear [2].
Table 3: Key Enzymes in SDA Metabolism
Enzyme | Gene | Primary Activity | Substrates | Products |
---|---|---|---|---|
Δ6-desaturase | FADS2 | Δ6-desaturation | ALA (18:3n-3), LA (18:2n-6) | SDA (18:4n-3), GLA (18:3n-6) |
Δ5-desaturase | FADS1 | Δ5-desaturation | 20:4n-3, 20:3n-6 | EPA (20:5n-3), ARA (20:4n-6) |
Elongase 5 | ELOVL5 | C18/C20 elongation | SDA (18:4n-3), GLA (18:3n-6) | 20:4n-3, 20:3n-6 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: